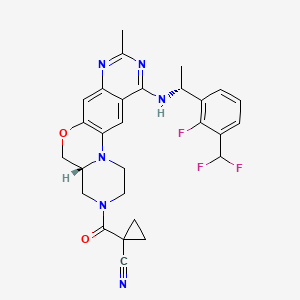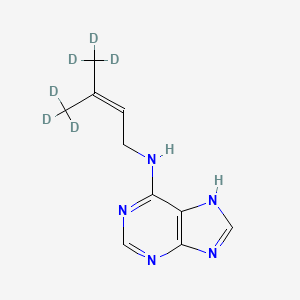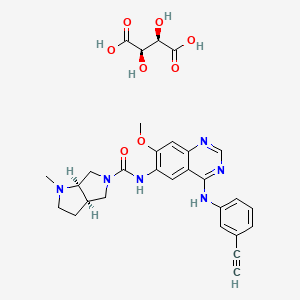
Theliatinib tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Theliatinib tartrate is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its activity and selectivity towards EGFR. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. For instance, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Analyse Des Réactions Chimiques
Theliatinib tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Applications De Recherche Scientifique
Theliatinib tartrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a research tool to study the inhibition of EGFR and related signaling pathways.
Biology: It helps in understanding the role of EGFR in cellular processes such as proliferation, apoptosis, and metastasis.
Industry: It is used in the development of new therapeutic agents targeting EGFR and related pathways.
Mécanisme D'action
Theliatinib tartrate exerts its effects by selectively inhibiting the phosphorylation of EGFR. EGFR is a tyrosine kinase and transmembrane receptor protein that regulates epithelial tissue development and homeostasis. In cancer cells, EGFR is often abnormally activated and overexpressed, leading to uncontrolled cell proliferation, inhibition of apoptosis, and increased invasion and metastasis. This compound binds to the intracellular catalytic domain of EGFR, inhibiting its autophosphorylation and downstream signaling pathways, including AKT and ERK .
Comparaison Avec Des Composés Similaires
Theliatinib tartrate is unique in its high selectivity and potency towards EGFR compared to other similar compounds. Some similar compounds include:
Gefitinib: Another EGFR inhibitor with a Ki of 0.35 nM.
Erlotinib: An EGFR inhibitor with a Ki of 0.38 nM.
Afatinib: A dual inhibitor of EGFR and HER2 with IC50 values of 13 and 38 nM, respectively
Propriétés
Formule moléculaire |
C29H32N6O8 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H26N6O2.C4H6O6/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31;5-1(3(7)8)2(6)4(9)10/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28);1-2,5-6H,(H,7,8)(H,9,10)/t17-,22+;1-,2-/m11/s1 |
Clé InChI |
VXDAWIILRILFMO-MOFHCYHGSA-N |
SMILES isomérique |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


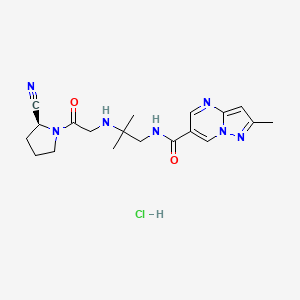
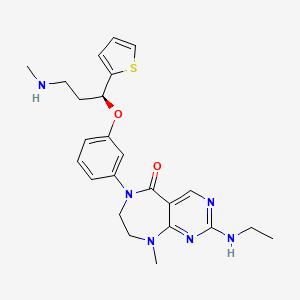
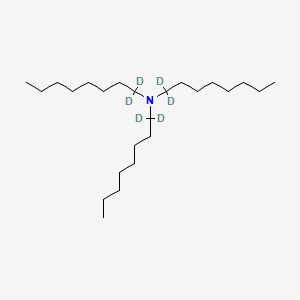
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

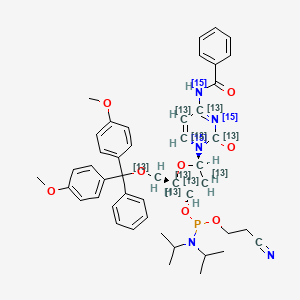
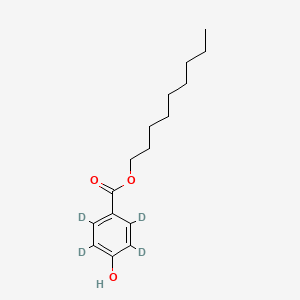
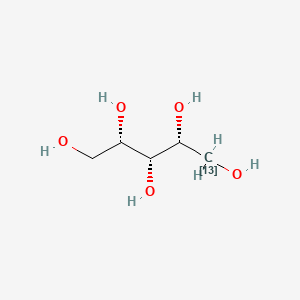
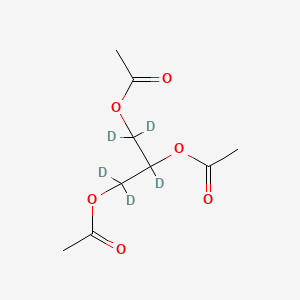
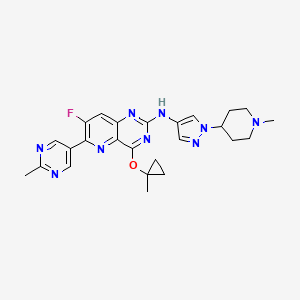
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)

